2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid
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Overview
Description
2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid is a heterocyclic compound that features a bithiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid typically involves the formation of the bithiazole ring system followed by the introduction of the methyl and carboxylic acid groups. One common method involves the cyclization of appropriate thioamide precursors under acidic conditions, followed by methylation and carboxylation reactions.
Industrial Production Methods: Industrial production of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the bithiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted bithiazole derivatives.
Scientific Research Applications
2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Mechanism of Action
The mechanism of action of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid involves its interaction with molecular targets through its bithiazole core. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in coordination chemistry, it can form stable complexes with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
2,2’-Bithiazole: Lacks the methyl and carboxylic acid groups, leading to different reactivity and applications.
4,4’-Bithiazole: Another isomer with distinct coordination chemistry properties.
2,2’-Dichloro-4,4’-bithiazole: Features chlorine substituents, altering its chemical behavior.
Uniqueness: 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable coordination complexes and in applications requiring specific reactivity profiles.
Properties
Molecular Formula |
C8H6N2O2S2 |
---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S2/c1-4-9-5(2-13-4)7-10-6(3-14-7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
LLDGWHFDLMKSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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